molecular formula C11H16BNO4 B8328456 4-(2-Dimethylamino-ethoxy)-3-formyl-benzeneboronic acid

4-(2-Dimethylamino-ethoxy)-3-formyl-benzeneboronic acid

Cat. No.: B8328456
M. Wt: 237.06 g/mol
InChI Key: GSXUXJSKNUCGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Dimethylamino-ethoxy)-3-formyl-benzeneboronic acid is a useful research compound. Its molecular formula is C11H16BNO4 and its molecular weight is 237.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16BNO4

Molecular Weight

237.06 g/mol

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-3-formylphenyl]boronic acid

InChI

InChI=1S/C11H16BNO4/c1-13(2)5-6-17-11-4-3-10(12(15)16)7-9(11)8-14/h3-4,7-8,15-16H,5-6H2,1-2H3

InChI Key

GSXUXJSKNUCGEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)C=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of [2-(4-bromo-2-[1,3]dioxan-2-yl-phenoxy)-ethyl]-dimethyl-amine (15 mmol) in dry THF (100 mL) was cooled to −78° C. and added n-BuLi (16.5 mmol) dropwise. The reaction was left for 30 min at −78° C. and added triisopropyl borate (22.5 mmol). The reaction was heated to room temperature, was added 2M HCl (aq, 50 mL) and was left for an additional, hour. The mixture was added 1M Na2CO3 to neutral pH and was extracted with EtOAc. The organic phase was washed with water, dried (Na2SO4) and evaporated in vacuo. Addition of EtOAc afforded beige crystals that was filtered of and was used without further purification.
Name
[2-(4-bromo-2-[1,3]dioxan-2-yl-phenoxy)-ethyl]-dimethyl-amine
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.5 mmol
Type
reactant
Reaction Step Two
Quantity
22.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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